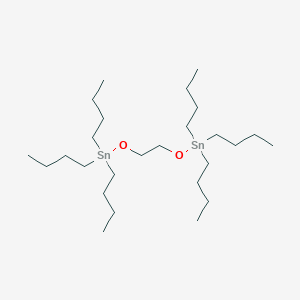
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is a unique organotin compound characterized by its complex structure, which includes two tin atoms and multiple butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the use of dibutyltin oxide and a diol, which react to form the desired compound through a condensation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tin-oxygen-tin linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced tin compounds with lower oxidation states.
Substitution: New organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane involves its interaction with molecular targets through its tin atoms and butyl groups. The tin atoms can coordinate with various ligands, facilitating catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different substituents.
Tetraphenyltin: An organotin compound with phenyl groups instead of butyl groups.
Uniqueness
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is unique due to its complex structure, which includes two tin atoms and multiple butyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
13787-33-2 |
|---|---|
Molecular Formula |
C26H58O2Sn2 |
Molecular Weight |
640.2 g/mol |
IUPAC Name |
tributyl(2-tributylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C4H9.C2H4O2.2Sn/c6*1-3-4-2;3-1-2-4;;/h6*1,3-4H2,2H3;1-2H2;;/q;;;;;;-2;2*+1 |
InChI Key |
DXLPIWPMNBQJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCO[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


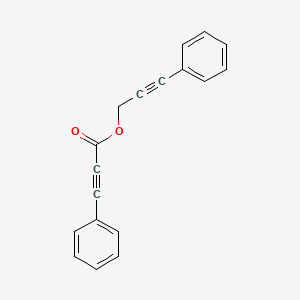
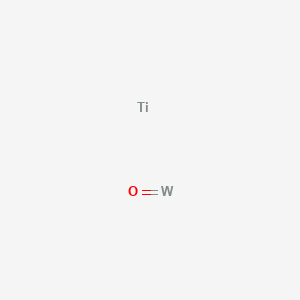

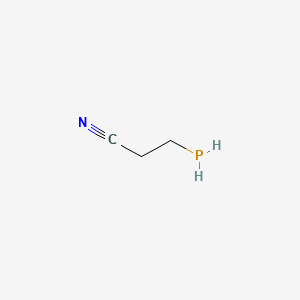
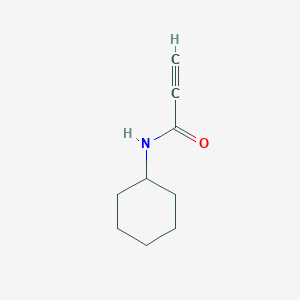
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
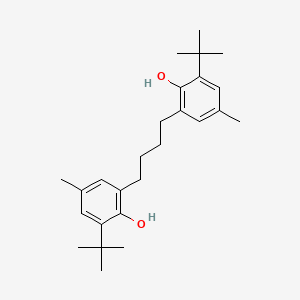
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
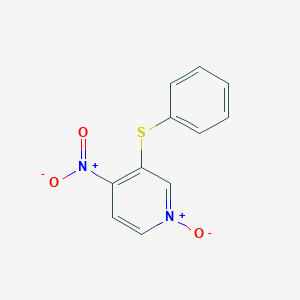

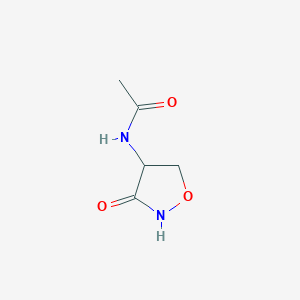
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
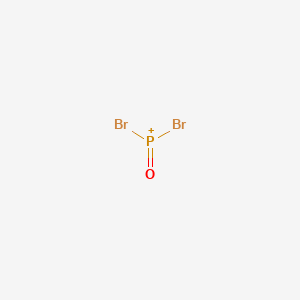
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
